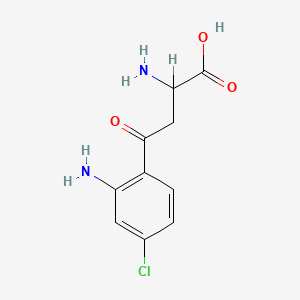

4-Chlorokynurenin

Übersicht

Beschreibung

4-Chlorokynurenine is a prodrug of 7-Cl-kynurenic acid (7-Cl-KYNA), a potent, selective antagonist of the NMDA/glycine receptor.

Wissenschaftliche Forschungsanwendungen

Antidepressivum-Prodrug

4-Chlorokynurenin (4-Cl-Kyn) wird als neuropharmazeutisches Wirkstoffkandidat für die Behandlung von Major Depression entwickelt . Es gilt als vielversprechendes Antidepressivum-Prodrug .

Biosynthese in Lipopeptid-Antibiotika

Diese Verbindung wurde als Rückstand im Lipopeptid-Antibiotikum Taromycin gefunden . Die Biosynthese von 4-Cl-Kyn wird von vier Enzymen im Taromycin-Biosyntheseweg aus dem marinen Bakterium Saccharomonospora sp. CNQ-490 katalysiert.

Neuropharmazeutisches Wirkstoffkandidat

4-Cl-Kyn befindet sich in der klinischen Entwicklung für potenzielle Indikationen im Zentralnervensystem (ZNS) . Das Verständnis seiner Verteilung und seines Metabolismus könnte seine klinische Entwicklung verbessern .

Metabolismus- und Verteilungsstudien

Ausscheidungsstudien an Ratten, in-vitro-Transporter-Assays und pharmakogenetische Analysen klinischer Studiendaten wurden verwendet, um zu verstehen, wie 4-Cl-Kyn und seine Metaboliten verteilt werden . Diese Informationen könnten eine Strategie zur Verbesserung der klinischen Entwicklung dieses Medikaments liefern .

Interaktion mit Arzneimitteltransportern

Ein neuartiger acetylierter Metabolit (N-Acetyl-4-Cl-KYN) wurde gefunden, der renale und hepatische Transporter hemmt, die an der Ausscheidung beteiligt sind . Dieser Metabolit hat das Potenzial, die Ausscheidung einer Reihe von Verbindungen zu begrenzen .

Pharmakogenetik-basierte Assoziation

Ein SNP in N-Acetyltransferase 8 (NAT8, rs13538) wurde mit den Spiegeln von N-Acetyl-4-Cl-KYN in Relation zu 4-Cl-KYN im Plasma in Verbindung gebracht . Ein SNP in SLC7A5 (rs28582913) wurde mit den Plasmaspiegeln des aktiven Metaboliten 7-Cl-KYNA in Verbindung gebracht . Diese Assoziation könnte die Arzneimittelentwicklung von 4-Cl-Kyn unterstützen .

Wirkmechanismus

Target of Action

4-Chlorokynurenine (4-Cl-KYN), also known as 2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid, is a prodrug of 7-chlorokynurenic acid . The primary target of 4-Chlorokynurenine is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .

Mode of Action

4-Chlorokynurenine inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .

Biochemical Pathways

The kynurenine pathway (KP) is a strategic metabolic system that combines regulation of neuronal excitability via glutamate receptor function and neuroinflammation via other KP metabolites . The KP modulator AV-101 (4-chlorokynurenine, 4-Cl-KYN), an oral prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), targets glutamate functioning via the KP .

Pharmacokinetics

4-Chlorokynurenine has a bioavailability of 39–84% in rodents and ≥ 31% in humans . Its elimination half-life is 2–3 hours . It is found to be renally excreted in rodents .

Result of Action

The antagonism of the glycineB site of the NMDA receptor by 4-Chlorokynurenine is thought to bring about antidepressant effects . It has been investigated as an antidepressant with potential for treatment for post-traumatic stress disorder .

Action Environment

The action, efficacy, and stability of 4-Chlorokynurenine can be influenced by various environmental factors. For instance, genetic factors can play a role. A SNP in N-acetyltransferase 8 (NAT8, rs13538) was linked to levels of N-acetyl-4-Cl-KYN relative to 4-Cl-KYN found in the plasma and that a SNP in SLC7A5 (rs28582913) was associated with the plasma levels of the active metabolite, 7-Cl-KYNA . These genetic factors could potentially influence the drug’s action and efficacy.

Biochemische Analyse

Biochemical Properties

4-Chlorokynurenine inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .

Cellular Effects

4-Chlorokynurenine has been shown to have effects on various types of cells and cellular processes. It influences cell function by antagonizing the NMDA receptor, which plays a key role in cell signaling pathways and gene expression . The compound’s impact on cellular metabolism is largely due to its role as a prodrug of 7-chlorokynurenic acid .

Molecular Mechanism

The molecular mechanism of 4-Chlorokynurenine involves its conversion to 7-chlorokynurenic acid, which then acts as a potent and selective antagonist at the glycine co-agonist site of NMDA receptors . This inhibition of NMDA receptors is believed to be the primary mechanism through which 4-Chlorokynurenine exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of 4-Chlorokynurenine over time in laboratory settings have not been extensively studied. It has been shown to have rapid-acting antidepressant effects similar to ketamine in behavioral models of depression in rodents .

Dosage Effects in Animal Models

In animal models, the effects of 4-Chlorokynurenine have been shown to vary with different dosages . It has been demonstrated to be active in animal models of neuropathic pain

Metabolic Pathways

4-Chlorokynurenine is involved in the kynurenine pathway . It is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . This conversion is a key step in the metabolic pathway of 4-Chlorokynurenine .

Transport and Distribution

4-Chlorokynurenine is transported across the blood-brain barrier via the large neutral amino acid transporter 1 . Once in the central nervous system, it is converted to 7-chlorokynurenic acid in astrocytes .

Subcellular Localization

Given that it is converted to 7-chlorokynurenic acid in astrocytes , it is likely that it is localized to these cells within the central nervous system

Eigenschaften

IUPAC Name |

2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHZNDJQSRKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997196 | |

| Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75802-84-5 | |

| Record name | α,2-Diamino-4-chloro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75802-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorokynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075802845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

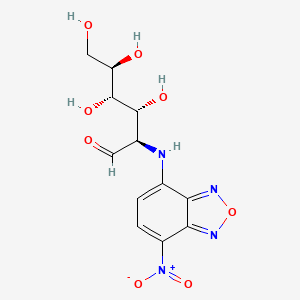

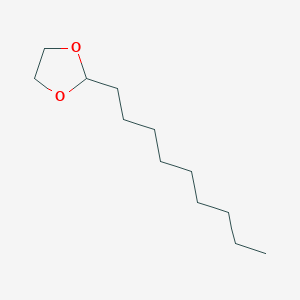

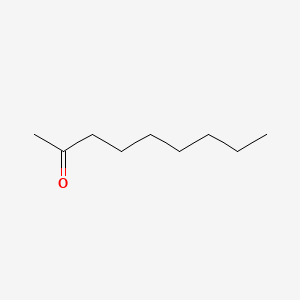

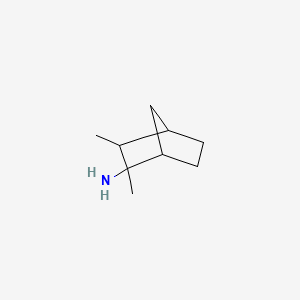

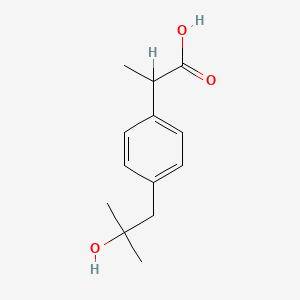

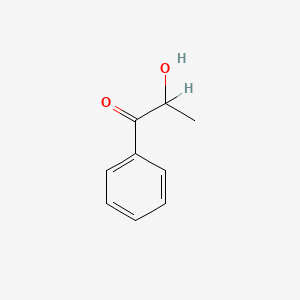

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)